molecular formula C27H25NO3 B14974745 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide

Cat. No.: B14974745
M. Wt: 411.5 g/mol
InChI Key: FLRDJLCKTIGSQB-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a tert-butylphenyl group and a methylbenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the tert-butylphenyl group and the methylbenzamide moiety enhances its stability and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-methylbenzamide

InChI

InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)26(30)28-20-13-14-22-23(29)16-24(31-25(22)15-20)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)

InChI Key

FLRDJLCKTIGSQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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